molecular formula C7H5BrClNO2 B3187892 1-Bromo-2-chloro-3-methyl-4-nitrobenzene CAS No. 1805591-00-7

1-Bromo-2-chloro-3-methyl-4-nitrobenzene

Cat. No.: B3187892
CAS No.: 1805591-00-7
M. Wt: 250.48 g/mol
InChI Key: MQGOVVVJFNTRTC-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methyl, and nitro groups

Preparation Methods

1-Bromo-2-chloro-3-methyl-4-nitrobenzene can be synthesized through several routes. One common method involves the nitration of 1-bromo-2-chloro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the bromination of 2-chloro-3-methylbenzene followed by nitration can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1-Bromo-2-chloro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, tin, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-3-methyl-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack .

Properties

IUPAC Name

1-bromo-2-chloro-3-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGOVVVJFNTRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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